

4-Amino-3-methoxyphenol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methoxyphenol

Cat. No.: B112844

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Amino-3-methoxyphenol** is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. Its unique trifunctional nature, possessing amino, hydroxyl, and methoxy groups on an aromatic ring, allows for diverse chemical transformations and the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **4-amino-3-methoxyphenol**, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-amino-3-methoxyphenol** is essential for its effective application in organic synthesis. The key data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	61638-01-5	[1]
Appearance	Brown or grey solid	
Melting Point	168-170 °C	[2]
Boiling Point	315.892 °C at 760 mmHg	[3]
Density	1.219 g/cm ³	[3]
Solubility	Soluble in polar organic solvents, slightly soluble in water.	
pKa	Not readily available	
LogP	1.56420	[3]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the amino and hydroxyl protons. The exact chemical shifts and coupling constants can vary depending on the solvent used.
- ¹³C NMR: The carbon NMR spectrum displays distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.
- FT-IR: The infrared spectrum exhibits characteristic absorption bands corresponding to the O-H, N-H, C-O, and C-N stretching vibrations, as well as aromatic C-H and C=C vibrations.
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4-Amino-3-methoxyphenol

A common and well-documented method for the synthesis of **4-amino-3-methoxyphenol** involves a multi-step process starting from sulfanilic acid and 3-methoxyphenol.[\[2\]](#)

Experimental Protocol:

Step 1: Diazotization of Sulfanilic Acid

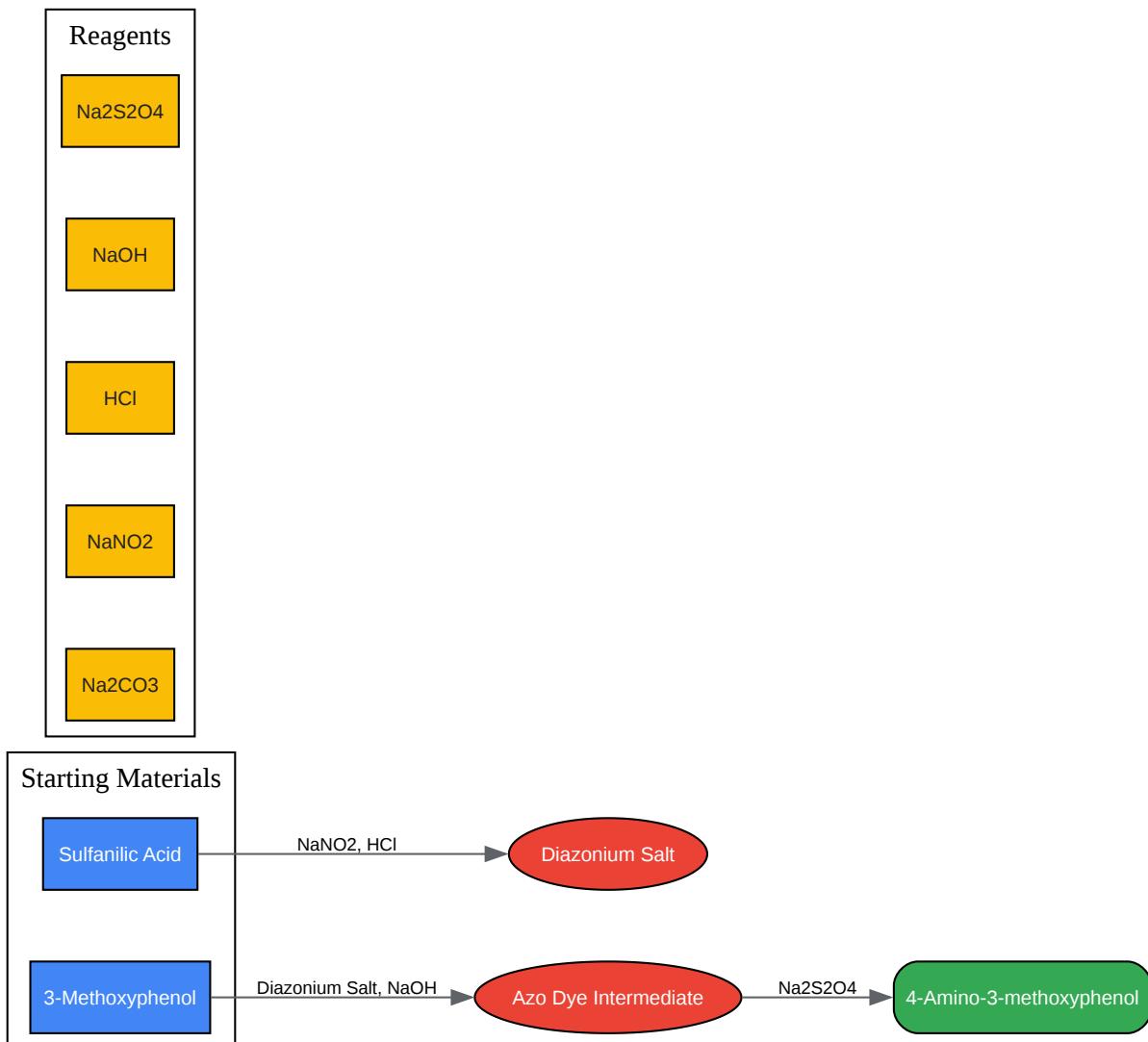
- Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml).
- Cool the solution to 15 °C.
- Add a solution of sodium nitrite (18.5 g) in water (100 ml).
- Immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml).
- Stir the resulting suspension at 0 °C for 20 minutes to form the diazonium salt.

Step 2: Azo Coupling

- Prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).
- Add the diazonium salt suspension from Step 1 to this solution.
- Stir the resulting deep red solution for 1 hour.

Step 3: Reduction

- Heat the red solution to 70 °C.
- Add sodium dithionite portionwise until the color is discharged.
- Upon cooling, crystals of **4-amino-3-methoxyphenol** will form.


Step 4: Isolation and Purification

- Filter the crystals.

- Wash the crystals with water.
- Dry the crystals to obtain **4-amino-3-methoxyphenol**.

Yield: 23 g (66%) Melting Point: 168-170 °C[2]

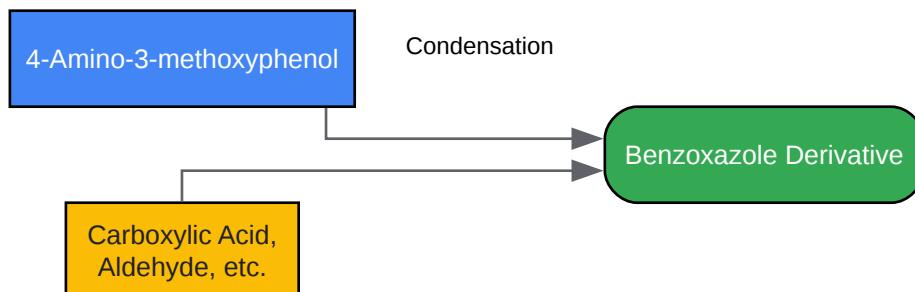
Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Amino-3-methoxyphenol**.

Applications in Organic Synthesis

4-Amino-3-methoxyphenol serves as a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its functional groups can be selectively manipulated to achieve a wide range of chemical transformations.


Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with diverse biological activities. **4-Amino-3-methoxyphenol** can be utilized as a key starting material for the synthesis of substituted benzoxazoles through condensation reactions with various electrophiles.

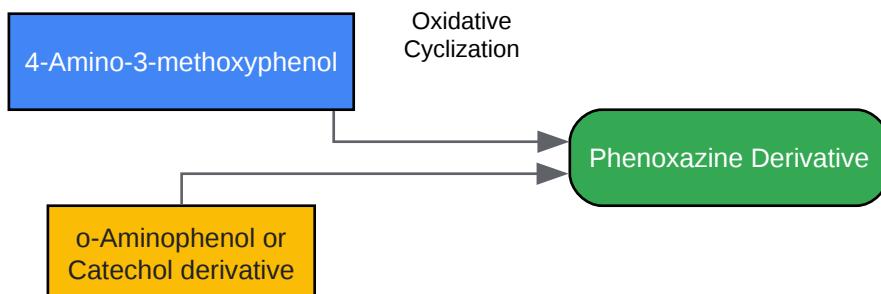
General Experimental Protocol for Benzoxazole Synthesis:

- In a round-bottom flask, dissolve **4-amino-3-methoxyphenol** (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
- Add a condensing agent (e.g., polyphosphoric acid) or a catalyst.
- Add the appropriate carboxylic acid, aldehyde, or other electrophile (1-1.2 equivalents).
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into ice water.
- Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
- Filter, wash, and dry the crude product.
- Purify the product by recrystallization or column chromatography.

Reaction Workflow:

[Click to download full resolution via product page](#)

Caption: General synthesis of benzoxazole derivatives.


Synthesis of Phenoxazines

Phenoxazines are another class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. **4-Amino-3-methoxyphenol** can undergo oxidative cyclization reactions to form phenoxazine derivatives.

General Experimental Protocol for Phenoxazine Synthesis:

- Dissolve **4-amino-3-methoxyphenol** (1 equivalent) and a suitable coupling partner (e.g., another o-aminophenol or a catechol derivative) in a solvent like ethanol.
- Add an oxidizing agent (e.g., ferric chloride, potassium ferricyanide) or a catalyst.
- Heat the reaction mixture under reflux for a specified period.
- Monitor the reaction progress using TLC.
- Upon completion, cool the mixture and isolate the crude product by filtration.
- Purify the phenoxazine derivative by recrystallization or column chromatography.

Reaction Workflow:

[Click to download full resolution via product page](#)

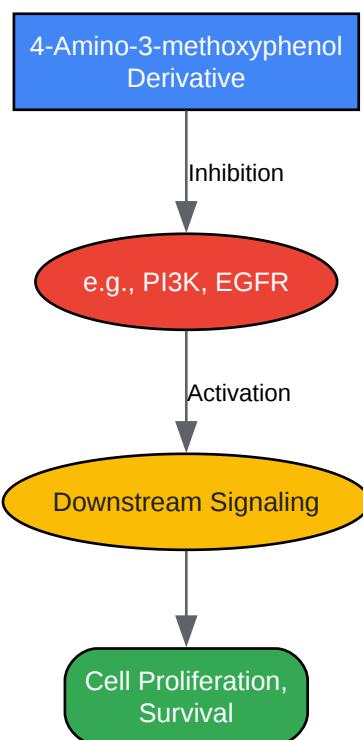
Caption: General synthesis of phenoxazine derivatives.

Role in Drug Discovery and Development

The structural features of **4-amino-3-methoxyphenol** make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Agents

Derivatives of **4-amino-3-methoxyphenol** have shown promise as antimicrobial agents. The introduction of different substituents on the aromatic ring or modification of the amino and hydroxyl groups can lead to compounds with enhanced activity against a range of bacteria and fungi.


Kinase Inhibitors and Signaling Pathways

The development of kinase inhibitors is a major focus in cancer therapy. Certain derivatives of **4-amino-3-methoxyphenol** have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, compounds derived from this scaffold may target signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibitors targeting components of this pathway are of significant interest in oncology. The **4-amino-3-methoxyphenol** core can be incorporated into molecules designed to bind to the ATP-binding site of kinases within this pathway.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Small molecules that inhibit EGFR signaling have been successfully developed as cancer drugs, and **4-amino-3-methoxyphenol** can serve as a starting point for the synthesis of novel EGFR inhibitors.

Signaling Pathway Inhibition Logic:

[Click to download full resolution via product page](#)

Caption: Inhibition of kinase signaling pathways.

Conclusion

4-Amino-3-methoxyphenol is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its accessibility and the diverse reactivity of its functional groups allow for the construction of a wide range of complex molecular structures, including important heterocyclic scaffolds. Further exploration of its synthetic utility is likely to lead to the discovery of novel compounds with valuable biological and material properties. This guide provides a

foundational understanding for researchers and scientists looking to leverage the unique chemical attributes of **4-amino-3-methoxyphenol** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 4-Amino-3-methoxyphenol [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4-Amino-3-methoxyphenol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112844#4-amino-3-methoxyphenol-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com